1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride
CAS No.: 1246820-21-2
Cat. No.: VC0161403
Molecular Formula: C11H14ClNO3
Molecular Weight: 246.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246820-21-2 |
|---|---|
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 246.70 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H/i2D3; |
| Standard InChI Key | GASYWEXOTOXXLK-MUTAZJQDSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl |
| SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
| Canonical SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl |
Introduction
Chemical Properties and Structure
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride belongs to the synthetic cathinone class, structurally related to the naturally occurring cathinone found in the khat plant. What distinguishes this particular compound is the incorporation of deuterium atoms in the methylamino group, replacing the standard hydrogen atoms typically found in Methylone.
Fundamental Chemical Characteristics
The compound possesses distinct chemical properties that make it valuable for research applications. It has a defined molecular formula and weight, with specific structural identifiers as documented in chemical databases.
| Property | Value |
|---|---|
| CAS Number | 1246820-21-2 |
| Molecular Formula | C11H14ClNO3 |
| Molecular Weight | 246.70 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO3.ClH/c1-7(12-2)11(13)8-3-4-9-10(5-8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H/i2D3; |
| Standard InChIKey | GASYWEXOTOXXLK-MUTAZJQDSA-N |
The molecular structure contains a 1,3-benzodioxol ring system (also known as methylenedioxy group) connected to a propanone backbone with a trideuteriomethylamino group. This creates a compound that retains the pharmacological properties of Methylone while possessing unique mass spectrometric characteristics due to the deuterium substitution.
Synthesis and Preparation
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride involves specialized organic chemistry techniques that ensure proper deuterium incorporation while maintaining the structural integrity of the molecule.
Synthetic Pathway Overview
Pharmacokinetics and Metabolic Profile
Understanding the pharmacokinetic properties of 1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride is essential for its application in research. While direct pharmacokinetic data for Methylone-D3 is limited in the provided sources, insights can be extrapolated from studies on non-deuterated Methylone.
Metabolic Pathways
Methylone undergoes metabolism primarily in the liver, with N-demethylation producing 3,4-methylenedioxycathinone (MDC) and O-demethylation leading to 3,4-dihydroxy-N-methylcathinone (HHM) . The deuteration in Methylone-D3 specifically targets the N-methyl group, which would potentially affect the N-demethylation pathway.
This strategic deuteration allows researchers to track the metabolic fate of the compound with greater precision, as the deuterium label provides a distinctive mass signature that can be followed through various biotransformation processes. This property makes Methylone-D3 particularly valuable for metabolic studies aimed at understanding the pharmacokinetics and biotransformation of synthetic cathinones.
Applications in Research
1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride serves specific and valuable functions in scientific research, particularly in pharmacological and toxicological investigations.
Analytical Standards and Method Development
Methylone-D3 functions as an essential internal standard for quantitative analysis of Methylone and related compounds in biological matrices. The similar chemical properties but distinct mass allow for precise quantification even in complex samples containing multiple compounds and metabolites.
Research involving related compounds has demonstrated the importance of validated analytical methods. For example, LC-MS/MS methods have been developed and validated for quantifying Methylone and its metabolites in plasma . Such methods typically incorporate internal standards, which is where deuterated analogs like Methylone-D3 become invaluable.
Pharmacokinetic and Metabolic Investigations
The primary research application of Methylone-D3 is in detailed pharmacokinetic and metabolic investigations. By using the deuterated compound, researchers can:
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Track the absorption, distribution, metabolism, and excretion (ADME) profile with high specificity
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Differentiate between parent compound and metabolites using mass spectrometry
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Establish metabolic pathways with greater certainty
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Determine the impact of genetic variations in metabolic enzymes on drug disposition
These applications make Methylone-D3 an important tool for understanding the pharmacological behavior of synthetic cathinones, which is crucial for both toxicological assessments and potential therapeutic applications.
Comparative Pharmacology Studies
Methylone-D3 enables comparative studies between different synthetic cathinones and related compounds. For context, studies on MDPV, another synthetic cathinone with a similar benzodioxol moiety, have shown potent effects on dopamine transporters (DAT) and norepinephrine transporters (NET) . While Methylone has a different side chain and would exhibit different potency, the use of Methylone-D3 allows researchers to make precise comparisons between these compounds.
Such comparative studies are essential for understanding structure-activity relationships and developing comprehensive models of how structural modifications affect pharmacological properties and potential toxicity profiles.
Analytical Detection Methods
The detection and quantification of 1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride in various matrices require sophisticated analytical techniques that can distinguish the deuterated compound from its non-deuterated counterpart and related metabolites.
Mass Spectrometry-Based Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for analyzing deuterated compounds like Methylone-D3. The technique's ability to distinguish compounds based on their mass-to-charge ratio makes it particularly suitable for isotopically labeled substances.
Research on related compounds has employed LC-MS/MS methods using small sample volumes (as little as 10 μL) with appropriate internal standards . Such methods typically involve sample preparation steps including protein precipitation, centrifugation, and reconstitution before instrumental analysis. For Methylone-D3, similar protocols would be employed, with the compound potentially serving as an internal standard itself for non-deuterated Methylone analysis.
Validation Parameters
Analytical methods for Methylone-D3 require rigorous validation according to established guidelines. Key validation parameters include:
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Linearity across the expected concentration range
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Limits of detection and quantification
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Selectivity and specificity, particularly against structural analogs
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Precision and accuracy
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Matrix effects assessment
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Stability under various storage and handling conditions
These validation parameters ensure that analytical results are reliable and reproducible, which is essential for both research applications and potential forensic contexts.
Legal and Ethical Considerations
As a research chemical structurally similar to controlled substances, 1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride is subject to various regulatory frameworks that govern its manufacture, distribution, and use.
Regulatory Status
The compound is primarily designated for research use only, with explicit restrictions against human or veterinary use. Its regulatory status may vary by jurisdiction, with some countries potentially classifying it under analog provisions of controlled substance laws due to its structural similarity to scheduled synthetic cathinones.
Researchers working with Methylone-D3 must adhere to institutional policies, national regulations, and international agreements governing research chemicals. Proper licensing, secure storage, accurate record-keeping, and ethical approval are typically required for work involving such compounds.
Future Research Directions
The continued development and application of 1-(1,3-Benzodioxol-5-yl)-2-(trideuteriomethylamino)propan-1-one;hydrochloride opens several promising avenues for future research in pharmacology, toxicology, and analytical chemistry.
Advanced Metabolomic Investigations
The strategic deuteration in Methylone-D3 positions it as an ideal tool for comprehensive metabolomic studies. Future research could employ this compound to map the complete metabolic fate of synthetic cathinones, identifying minor metabolites and reactive intermediates that might contribute to toxicity profiles.
Such metabolomic investigations would benefit from emerging analytical technologies including high-resolution mass spectrometry and advanced data processing algorithms capable of detecting and identifying previously unknown metabolites. This approach could reveal new biomarkers of synthetic cathinone exposure and provide insights into mechanisms of toxicity.
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